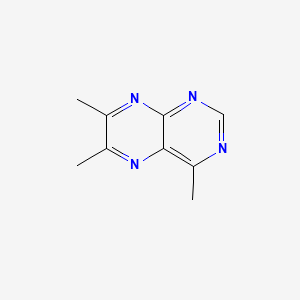

4,6,7-Trimethylpteridine

Beschreibung

Structural Framework and Nomenclature of Pteridines

Pteridines are aromatic heterocyclic compounds built upon a pyrazino[2,3-d]pyrimidine ring system. orientjchem.orgderpharmachemica.com This core structure consists of a fused pyrimidine (B1678525) and pyrazine (B50134) ring. The naming and numbering of the pteridine (B1203161) ring system are governed by the International Union of Pure and Applied Chemistry (IUPAC) regulations. orientjchem.org The parent compound, pteridine, has the chemical formula C₆H₄N₄. orientjchem.orgnumberanalytics.com

Substituted pteridines are named by indicating the position and identity of the various functional groups attached to the core ring. In the case of 4,6,7-Trimethylpteridine , the name explicitly denotes the presence of three methyl (-CH₃) groups at positions 4, 6, and 7 of the pteridine nucleus.

A significant subclass of naturally occurring pteridines is the pterins, which are characterized by an amino group at the 2-position and a carbonyl (keto) group at the 4-position. derpharmachemica.comwikipedia.org While 4,6,7-Trimethylpteridine is not a pterin (B48896) due to the absence of these specific substitutions, its study contributes to the broader understanding of the chemical behavior of the fundamental pteridine scaffold.

Biological Ubiquitousness and Functional Diversity of Pteridines

Pteridine derivatives are widespread in nature and exhibit a remarkable range of biological functions. britannica.commdpi.com They were first discovered as pigments in the wings of butterflies, which gave the class of compounds its name from the Greek word "pteron," meaning wing. numberanalytics.combritannica.com For instance, xanthopterin (B1683600) is a yellow pigment found in butterfly wings. britannica.com

Beyond their role as pigments, pteridines are crucial cofactors for a variety of enzymes involved in essential metabolic pathways. mdpi.commiamioh.edu Tetrahydrobiopterin (B1682763) (BH4), a reduced pteridine derivative, is a vital cofactor for enzymes involved in the synthesis of neurotransmitters and the metabolism of amino acids. numberanalytics.com Folates, another critical group of pteridine derivatives, are essential for nucleic acid synthesis and other one-carbon transfer reactions in the body. wikipedia.org

The diverse biological activities of pteridines have made them a subject of intense research in medicinal chemistry. orientjchem.orgderpharmachemica.com Derivatives have been investigated for their potential in treating a range of conditions, including cancer, neurological disorders, and infectious diseases. derpharmachemica.comnumberanalytics.com

Historical Context and Evolution of Pteridine Research

The study of pteridines began in the late 19th and early 20th centuries with the isolation and characterization of pigments from butterfly wings. britannica.commdpi.com The name "pteridine" was proposed by Wieland in 1941 to describe the pyrazino[2,3-d]pyrimidine nucleus. orientjchem.org Early research focused on the role of these compounds in pigmentation.

A significant breakthrough in understanding the biological importance of pteridines came with the discovery of folic acid and its role as a vitamin. This discovery broadened the scope of pteridine research beyond pigments and into the realm of enzymology and metabolism. The elucidation of the structure and function of other pteridine cofactors, such as tetrahydrobiopterin, further solidified the importance of this class of compounds in biochemistry and medicine. nih.gov

Over the decades, research has evolved from simple isolation and structural elucidation to complex studies of their biosynthesis, metabolic pathways, and roles in disease. miamioh.edu Modern research employs a wide array of techniques from synthetic chemistry to molecular biology to explore the multifaceted nature of pteridines. miamioh.edu

Overview of Research Trajectories for 4,6,7-Trimethylpteridine within Pteridine Science

While much of the focus in pteridine research is on biologically active derivatives like pterins and folates, simpler substituted pteridines such as 4,6,7-Trimethylpteridine have also been subjects of scientific inquiry. Research involving this specific compound often falls into several key areas:

Synthetic Chemistry: The synthesis of 4,6,7-Trimethylpteridine and related compounds provides a means to explore and refine synthetic methodologies for the pteridine ring system.

Coordination Chemistry: The nitrogen atoms within the pteridine ring system make it an interesting ligand for coordination with metal ions. Studies on the coordination complexes of substituted pteridines, including trimethylated derivatives, help in understanding the electronic properties and potential applications of these materials. For example, various metal complexes of lumazine (B192210) derivatives (which are pteridine-2,4(1H,3H)-diones) have been synthesized and characterized. rsc.orgresearchgate.netacs.org

Model Compound Studies: 4,6,7-Trimethylpteridine can serve as a model compound to study the fundamental chemical and physical properties of the pteridine core without the complexities of the functional groups found in more biologically active derivatives. This can include spectroscopic and theoretical studies.

While not as extensively studied as its more famous relatives, 4,6,7-Trimethylpteridine remains a valuable tool for chemists seeking to unravel the intricate chemistry of the pteridine family.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

19899-61-7 |

|---|---|

Molekularformel |

C9H10N4 |

Molekulargewicht |

174.207 |

IUPAC-Name |

4,6,7-trimethylpteridine |

InChI |

InChI=1S/C9H10N4/c1-5-6(2)13-9-8(12-5)7(3)10-4-11-9/h4H,1-3H3 |

InChI-Schlüssel |

XJHBSEZWBNQNDN-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC=N1)N=C(C(=N2)C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4,6,7 Trimethylpteridine and Analogous Pteridine Derivatives

Cyclization Strategies from Precursor Compounds

The construction of the pteridine (B1203161) core often relies on the cyclization of appropriately substituted pyrimidine (B1678525) or pyrazine (B50134) precursors. These methods are foundational and widely employed in pteridine chemistry.

Condensation Reactions Involving Pyrimidine-2,3-diamines and Alpha-Dicarbonyl Compounds

A prevalent and classic method for synthesizing pteridines is the Gabriel-Isay condensation, which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound such as a diketone, ketoaldehyde, or glyoxal (B1671930). nih.govorientjchem.org This reaction is versatile, allowing for a wide range of substituents on the resulting pteridine ring, largely dictated by the nature of the dicarbonyl species. nih.gov For instance, the condensation of 5,6-diaminopyrimidine with benzil (B1666583) or glyoxal yields 6,7-diphenylpteridine (B372700) derivatives. orientjchem.org When unsymmetrical dicarbonyl compounds are used, a mixture of isomeric products can be formed. orientjchem.org

The regioselectivity of the condensation can be influenced by reaction conditions. Generally, the more nucleophilic amino group at the C5 position of the pyrimidine attacks the more electrophilic carbonyl group of the dicarbonyl compound first. nih.gov However, under strongly acidic conditions, the C6 amino group may initiate the condensation, leading to the formation of 7-substituted pterins. nih.gov

| Precursor 1 | Precursor 2 | Product | Reaction Type |

| 5,6-Diaminopyrimidine | 1,2-Dicarbonyl compound (e.g., biacetyl) | Substituted Pteridine | Gabriel-Isay Condensation |

| Pyridine-2,3-diamine | α-Dicarbonyl compound | Pyrido[2,3-b]pyrazine | Condensation |

One of the most popular methods for preparing pyrido[2,3-b]pyrazines involves the reaction between pyridine-2,3-diamines and α-dicarbonyl compounds. thieme-connect.de

Condensation Reactions with 5,6-Diamino-2-oxo-(thioxo-)-2,3-dihydropyrimidin-4(1H)-ones

The condensation of 5,6-diamino-2-oxo- or 2-thioxo-pyrimidines with various carbonyl compounds is a key strategy for the synthesis of lumazines and their thio-analogs. rsc.orgrsc.org For example, the reaction of 4,5-diamino pyrimidine-2,6-dione with dicarbonyl compounds is a well-established route to pteridine derivatives. derpharmachemica.com Similarly, condensing 5,6-diamino-2-methoxypyrimidin-4(3H)-ones with protected pentose (B10789219) phenylhydrazones can yield pyrano[3,2-g]pteridines. researchgate.net

The Timmis reaction offers an alternative approach, where a 5-nitroso-6-aminopyrimidine is condensed with a compound containing an active methylene (B1212753) group, such as a ketone, aldehyde, or nitrile, under basic conditions. nih.govorientjchem.org This method avoids the potential for isomeric mixtures that can arise from the Gabriel-Isay condensation. nih.gov

Reductive Cyclization Approaches

Reductive cyclization provides another pathway to pteridine derivatives. This typically involves the reaction of a 6-chloro-5-nitropyrimidine with an α-aminocarbonyl compound. The resulting intermediate undergoes reduction, often with sodium dithionite, followed by cyclization to form the dihydropteridine ring system. orientjchem.orggoogle.com For example, 2-amino-4-hydroxy-7,8-dihydro-6,7,7-trimethylpteridine can be synthesized by the reductive cyclization of 2-amino-4-(1,1'-dimethylacetonylamino)-6-hydroxy-5-nitropyrimidine. google.com Catalytic hydrogenation is also a common method for reducing the pteridine ring. uni-greifswald.dersc.org

Ring Transformation Protocols

Ring transformation reactions offer a powerful method for synthesizing complex heterocyclic systems from more readily available ones.

Conversion of Pteridines to Pyrido[2,3-b]pyrazines (e.g., using malononitrile (B47326), cyanoacetamide)

Pteridines can be converted into pyrido[2,3-b]pyrazines through reactions with nucleophiles like malononitrile or cyanoacetamide. researchgate.net This transformation involves the addition of the nucleophile across the 3,4-double bond of the pteridine ring, followed by ring scission and a recyclization process that eliminates a nitrogen atom. researchgate.netresearchgate.net For example, the reaction of 4,6,7-trimethylpteridine with malononitrile yields the 2,3,8-trimethyl derivative of 6-aminopyrido[2,3-b]pyrazine-7-carbonitrile. researchgate.net

| Starting Material | Reagent | Product |

| 4,6,7-Trimethylpteridine | Malononitrile | 6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile |

| 6,7-Dimethylpteridine | Cyanoacetamide | 6-Amino-2,3-dimethylpyrido[2,3-b]pyrazine-7-carboxamide |

Derivatization and Functionalization Strategies

The functionalization of a pre-existing pteridine ring is a key strategy for creating a diverse range of derivatives. nih.gov This can involve the introduction of various substituents onto the pteridine core.

Derivatization is a technique used to modify a chemical compound to make it more suitable for a particular analytical method, such as gas chromatography (GC), by improving its volatility, stability, or detectability. gcms.czjfda-online.com This often involves replacing active hydrogen atoms in functional groups like alcohols, phenols, and amines with a silyl (B83357) group (silylation) or other moieties. gcms.cz The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide.

For pteridines, functionalization can be achieved through various reactions. For example, alkyl groups on the pyrazine ring, such as the methyl groups in 6-methylpteridine derivatives, can undergo reactions like autoxidation to introduce carbonyl groups. rsc.org These formyl derivatives can then participate in Wittig-type reactions to introduce aralkylidene substituents. rsc.org Alkylation of dihydropteridine systems is also possible, although it may occur in low yield. rsc.org Furthermore, the pteridine nucleus can be modified by nucleophilic addition of reagents like water or methanol (B129727). orientjchem.org

Alkylation and Hydrazinolysis Reactions

Alkylation and hydrazinolysis are fundamental reactions in the modification of pteridine scaffolds. researchgate.netgrafiati.com Alkylation, the addition of an alkyl group, can occur at various nitrogen atoms within the pteridine ring system. For instance, the alkylation of the anion of 2,4-diamino-7,8-dihydro-6,7,7-trimethylpteridine has been shown to occur at the N-8 position, although in low yield. rsc.org The specific site of alkylation is often influenced by the substituents already present on the ring and the reaction conditions employed. researchmap.jp

Hydrazinolysis, the cleavage of a bond by reaction with hydrazine (B178648), is another key transformation. For example, 4-Hydroxy-1,6,7-trimethylpteridine-2(1H)-thione reacts with hydrazine to yield 2-hydrazino-1,6,7-trimethylpteridin-4(1H)-one, which can be further transformed. researchgate.net This reaction highlights how substituents can influence the reactivity of the pyrimidine portion of the pteridine ring. researchgate.net The hydrazinolysis of pteridinethiones is a known route to prepare pteridinylhydrazines, which are valuable intermediates for synthesizing fused triazolopteridines. anu.edu.au

Nucleophilic Addition and Elimination Pathways

The pteridine ring is susceptible to nucleophilic attack, a characteristic feature of π-electron-deficient N-heterocycles. thieme-connect.de Nucleophilic addition reactions readily occur, particularly at the C4 and C7 positions. thieme-connect.de Water, alcohols, and amines are common nucleophiles that can add across the double bonds of the pteridine system. thieme-connect.dersc.org The presence of electron-withdrawing groups on the pteridine ring enhances the tendency for covalent hydration and the stability of the resulting adducts. thieme-connect.de

Conversely, nucleophilic substitution reactions are also crucial. For example, chloro-substituted pteridines can undergo displacement of the chloro group by nucleophiles like amines. researchgate.net This type of reaction is a common strategy for introducing diverse functionalities onto the pteridine core.

Directed Synthesis of Specific 4,6,7-Trimethylpteridine Analogs

The controlled synthesis of specific pteridine derivatives allows for the fine-tuning of their chemical and physical properties.

Synthesis of 6-Acetyl-1,3,7-trimethylpteridine-2,4(1H,3H)-dione

The synthesis of 6-acetyl-1,3,7-trimethylpteridine-2,4(1H,3H)-dione, also known as 6-acetyl-1,3,7-trimethyllumazine, serves as a key building block for more complex molecules. This compound can be used to prepare asymmetric azines by reaction with hydrazine and various aromatic aldehydes. researchgate.netcrystallography.net These azine derivatives can then act as ligands for metal complexes, such as those of rhenium(I), leading to compounds with potential biological activity. researchgate.netcrystallography.net The coordination chemistry of these ligands is influenced by the nature of the substituents on the aromatic aldehyde. researchgate.net

Table 1: Synthesis of 6-Acetyl-1,3,7-trimethylpteridine-2,4(1H,3H)-dione Derivatives and Complexes

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 6-Acetyl-1,3,7-trimethylpteridine-2,4(1H,3H)-dione | Hydrazine, Aromatic Aldehydes | Asymmetric Azines | researchgate.net |

| Asymmetric Azines | [ReCl(CO)5] | Mononuclear chloro-fac-tricarbonylrhenium(I) complexes | researchgate.net |

| 6-Acetyl-1,3,7-trimethylpteridine-2,4(1H,3H)-dione | [Cu(PPh3)2]ClO4 | [Cu(DLMAceM)(PPh3)2]ClO4 | researchgate.net |

Preparation of Complex Pteridine-Fused Heterocycles

The synthesis of pteridines fused to other heterocyclic rings creates novel chemical entities with potentially unique properties. researchgate.net One approach involves the reaction of 4-amino-6,7-dimethyl- or 4-amino-2,6,7-trimethylpteridine to form 2-amino-3-(2-imidazolyl)-5,6-dimethylpyrazine, a key intermediate for imidazo[1,2-c]pteridines. oup.com Another strategy is the condensation of 5,6-diaminopyrimidines with dicarbonyl compounds, a classic method known as the Isay reaction, to construct the pteridine framework. derpharmachemica.com

Furthermore, intramolecular cyclization reactions can be employed to build fused systems. For instance, a Pictet-Spengler type reaction has been utilized in a methodology to prepare novel 1,6-disubstituted-5,6-dihydropyrrolo-[1,2-f]pteridine derivatives. researchgate.net The development of such synthetic methods is crucial for exploring the vast chemical space of condensed pteridine derivatives, which have shown promise in various therapeutic areas. researchgate.net

Advanced Spectroscopic Characterization of 4,6,7 Trimethylpteridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4,6,7-trimethylpteridine, NMR provides definitive information on its proton and carbon framework.

The ¹H NMR spectrum of 4,6,7-trimethylpteridine is expected to be relatively simple, displaying four distinct signals, all of which would be singlets due to the absence of vicinal or geminal protons. The electron-withdrawing nature of the nitrogen atoms in the pteridine (B1203161) rings causes significant deshielding of the ring protons, shifting their signals downfield. libretexts.org

The single proton on the pyrimidine (B1678525) ring, H-2, is anticipated to be the most downfield signal due to the influence of the adjacent nitrogen atoms (N-1 and N-3). The chemical shifts for the three methyl groups will differ based on their electronic environment. The methyl group at C-4 is on the pyrimidine ring, while the methyl groups at C-6 and C-7 are on the pyrazine (B50134) ring.

Predicted ¹H NMR Data for 4,6,7-Trimethylpteridine *

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 | ~8.9 - 9.2 | Singlet | 1H |

| C7-CH₃ | ~2.8 - 3.0 | Singlet | 3H |

| C6-CH₃ | ~2.7 - 2.9 | Singlet | 3H |

| C4-CH₃ | ~2.6 - 2.8 | Singlet | 3H |

Note: These are predicted values based on general substituent effects on the pteridine ring system. Actual experimental values may vary.

Interpretation of Coupling Constants: As there are no protons on adjacent carbons, no proton-proton spin-spin coupling is expected. Therefore, all signals should appear as sharp singlets, and no coupling constants (J-values) would be reported. This lack of coupling is in itself a key structural indicator.

The proton-decoupled ¹³C NMR spectrum of 4,6,7-trimethylpteridine would show a total of nine signals: six for the pteridine ring carbons and three for the methyl carbons. The chemical shifts are heavily influenced by the nitrogen atoms, which cause a significant downfield shift for adjacent carbons (α-carbons) and a moderate upfield shift for carbons in the β-position. Carbons that are not bonded to any protons (quaternary carbons) typically show weaker signals. oregonstate.edu

The carbons C-2, C-4, C-8a, and C-5a are directly bonded to nitrogen atoms, placing them at the lower field end of the spectrum. The methyl-substituted carbons (C-4, C-6, C-7) and the unsubstituted C-2 will also have distinct shifts.

Predicted ¹³C NMR Data for 4,6,7-Trimethylpteridine *

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-4 | ~165 - 170 | Quaternary, bonded to N-3 and N-5 |

| C-2 | ~158 - 162 | Bonded to N-1 and N-3 |

| C-6 | ~155 - 160 | Quaternary, bonded to N-5 |

| C-7 | ~154 - 159 | Quaternary, bonded to N-8 |

| C-8a | ~150 - 155 | Quaternary, bonded to N-1 and N-8 |

| C-5a | ~135 - 140 | Quaternary, bonded to N-5 |

| C7-CH₃ | ~22 - 25 | |

| C6-CH₃ | ~21 - 24 | |

| C4-CH₃ | ~20 - 23 |

Note: These are predicted values based on general substituent effects on the pteridine ring system. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. For 4,6,7-trimethylpteridine, they would serve to confirm the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For 4,6,7-trimethylpteridine, a COSY spectrum would be expected to show no cross-peaks, confirming the absence of proton-proton coupling and supporting the proposed isolated spin systems. libretexts.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show four cross-peaks, definitively linking:

The H-2 signal to the C-2 carbon signal.

The C4-CH₃ proton signal to its corresponding methyl carbon signal.

The C6-CH₃ proton signal to its corresponding methyl carbon signal.

The C7-CH₃ proton signal to its corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for this molecule as it reveals correlations between protons and carbons over two to three bonds. This is crucial for assigning the quaternary carbons. Expected key correlations would include:

From C4-CH₃ protons: Correlations to C-4 and C-5a.

From C6-CH₃ protons: Correlations to C-6, C-7, and C-5a.

From C7-CH₃ protons: Correlations to C-7, C-6, and C-8a.

From H-2 proton: Correlations to C-4 and C-8a.

These HMBC correlations would provide an interlocking web of connectivity, allowing for the complete and unambiguous assignment of the entire carbon skeleton.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Vibrational Spectroscopy

The IR spectrum of 4,6,7-trimethylpteridine would be characterized by absorptions corresponding to the vibrations of its aromatic rings and methyl groups. ijfmr.com The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that is unique to the molecule. ijfmr.com

Predicted Characteristic IR Absorption Bands for 4,6,7-Trimethylpteridine *

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch (H-2) | Weak-Medium |

| 2980 - 2850 | Aliphatic C-H Stretch (CH₃ groups) | Medium |

| 1620 - 1550 | C=N Ring Stretching | Medium-Strong |

| 1580 - 1450 | C=C Aromatic Ring Stretching | Medium-Strong |

| 1460 - 1430 | Asymmetric CH₃ Bending | Medium |

| 1380 - 1370 | Symmetric CH₃ Bending | Medium |

| 900 - 675 | Out-of-plane C-H Bending | Medium-Strong |

Note: Predicted values based on characteristic frequencies for aromatic N-heterocycles and alkyl-substituted aromatics. ijfmr.com

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. nih.gov For 4,6,7-trimethylpteridine, the Raman spectrum would provide a distinct molecular fingerprint. researchgate.net The symmetric stretching vibrations of the pteridine ring system are expected to produce strong Raman signals.

Predicted Characteristic Raman Bands for 4,6,7-Trimethylpteridine *

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch | Strong |

| 1610 - 1550 | Aromatic Ring Stretching (C=C, C=N) | Strong |

| ~1000 | Ring Breathing Mode | Strong |

| 800 - 700 | Ring Puckering/Deformation | Medium |

Note: Predicted values. The Raman spectrum is a unique fingerprint, and strong bands are expected for the symmetric vibrations of the heterocyclic rings. nih.govscielo.br

Infrared (IR) Spectroscopy for Functional Group Identification

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. For aromatic systems like pteridines, this technique is fundamental for characterizing the π-electron system.

The UV-Vis absorption spectrum of a pteridine derivative is dictated by the electronic transitions within its aromatic bicyclic ring system, composed of fused pyrimidine and pyrazine rings. The absorption spectra of pteridines typically exhibit multiple bands in the UV and sometimes the near-visible region, corresponding to π → π* and n → π* transitions.

The spectrum of the parent, unsubstituted pteridine in a neutral solvent like dioxane shows characteristic absorption bands. The introduction of methyl groups, as in 4,6,7-trimethylpteridine, generally causes a bathochromic (red) shift in the absorption maxima due to the electron-donating inductive effect of the alkyl groups, which slightly raises the energy of the highest occupied molecular orbital (HOMO).

Table 1: Typical UV-Vis Absorption Maxima for Selected Pteridine Derivatives in Neutral Solvents

| Compound | Solvent | Absorption Maxima (λmax in nm) |

| Pteridine | Dioxane | ~305, ~255 |

| 6-Methylisoxanthopterin | Aqueous Buffer | 337, 289, 210 oup.com |

| 4-Amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) | Aqueous Buffer | 310 nih.gov |

| 4-Amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (DMAP) | Aqueous Buffer | 330 nih.gov |

This table presents data for related pteridine derivatives to illustrate typical spectral characteristics.

Many pteridine derivatives are known to be fluorescent, a property that is highly sensitive to their substitution pattern and environment. mdpi.com Fluorescence occurs when a molecule relaxes from an excited electronic state to the ground state by emitting a photon. Key parameters in fluorescence spectroscopy include the emission maximum (λem), the fluorescence quantum yield (ΦF), and the fluorescence lifetime (τ).

The emission maximum is the wavelength at which the highest intensity of fluorescence is observed. For pteridines, emission typically occurs at longer wavelengths than the absorption, a phenomenon known as the Stokes shift.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. mdpi.com A quantum yield can range from 0 (non-fluorescent) to 1 (perfectly fluorescent).

The fluorescence lifetime (τ) represents the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be influenced by various quenching processes.

For methylated pteridines, fluorescence properties can vary significantly. For instance, studies on fluorescent pteridine nucleoside analogs demonstrate a range of quantum yields and lifetimes. nih.govcancer.gov The fluorescence of these probes is often quenched upon incorporation into oligonucleotides, indicating a high sensitivity to interactions with neighboring bases. nih.govnih.govcancer.gov

Table 2: Fluorescence Properties of Selected Pteridine Analogs

| Compound | Emission Maxima (λem in nm) | Quantum Yield (ΦF) | Lifetime (τ in ns) | Reference |

| 3-Methylisoxanthopterin (Monomer) | ~425 | 0.70 | 5.63 | nih.govcancer.gov |

| 6-Methylisoxanthopterin (Monomer) | ~444 | 0.88 | 6.54 | nih.govcancer.gov |

| 4-Amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) (Monomer) | 430 | 0.39 | 3.8 | nih.gov |

| 4-Amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (DMAP) (Monomer) | 430 | 0.48 | 4.8 | nih.gov |

This table provides data for fluorescent pteridine analogs to exemplify the range of properties observed in this compound class.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

X-ray Crystallography and Single Crystal Diffraction Analysis

To perform a single crystal X-ray diffraction analysis, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. researchgate.net The intensities and positions of these spots are used to calculate an electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of the individual atoms can be determined, yielding the exact molecular structure.

For 4,6,7-trimethylpteridine, which is a planar aromatic molecule, the crystal structure would reveal the precise bond lengths and angles of the fused pyrimidine and pyrazine rings and the attached methyl groups. Key structural parameters that would be determined include the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal.

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.com Analysis of the crystal structure of 4,6,7-trimethylpteridine would provide insight into these forces.

Pi-Pi (π-π) Stacking: As a planar, electron-deficient aromatic system, the pteridine ring is expected to engage in π-π stacking interactions with neighboring molecules. These interactions involve the overlap of the π-orbitals of adjacent rings and are a primary driving force in the packing of many aromatic heterocycles. The analysis would determine the distance between the stacked rings (centroid-to-centroid distance) and their relative orientation (e.g., parallel-displaced or T-shaped).

Hydrogen Bonding: While 4,6,7-trimethylpteridine itself lacks classical hydrogen bond donors (like N-H or O-H), it contains nitrogen atoms in the pteridine ring that can act as hydrogen bond acceptors. Therefore, weak C-H···N hydrogen bonds involving the methyl hydrogens or aromatic C-H groups and the ring nitrogens of adjacent molecules are possible and would be identified in the crystal structure analysis. These interactions play a significant role in directing the supramolecular assembly.

Table 3: Common Intermolecular Interactions in Heterocyclic Molecular Crystals

| Interaction Type | Description | Typical Geometries/Distances |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Centroid-centroid distances typically 3.3–3.8 Å. |

| C-H···N Hydrogen Bond | A weak hydrogen bond where a C-H group acts as the donor and a nitrogen atom as the acceptor. | H···N distances typically 2.2–2.8 Å; C-H···N angles > 110°. |

| Van der Waals Forces | Non-specific attractive or repulsive forces between atoms and molecules. | Governs the overall close-packing of molecules. |

Determination of Molecular and Crystal Structures

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It is a powerful tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. For 4,6,7-trimethylpteridine (C₉H₁₀N₄), the exact molecular weight is 174.0905 g/mol .

In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and breaks down into smaller, characteristic fragment ions.

The mass spectrum of methylpteridines has been studied, and a general fragmentation pathway can be predicted. acs.org The molecular ion peak for 4,6,7-trimethylpteridine would be observed at m/z 174. The primary fragmentation processes for methyl-substituted pteridines typically involve the loss of a hydrogen cyanide (HCN) molecule from the pyrazine ring, followed by the loss of another HCN or acetonitrile (B52724) (CH₃CN), reflecting the stability of the pyrimidine ring. The loss of methyl radicals (•CH₃) is also a common fragmentation pathway.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4,6,7-Trimethylpteridine

| m/z Value | Identity | Fragmentation Pathway |

| 174 | [M]⁺• | Molecular Ion |

| 173 | [M-H]⁺ | Loss of a hydrogen radical |

| 159 | [M-CH₃]⁺ | Loss of a methyl radical |

| 147 | [M-HCN]⁺• | Loss of hydrogen cyanide from the pyrazine ring |

| 133 | [M-CH₃CN]⁺• | Loss of acetonitrile |

| 105 | [M-HCN-CH₃CN]⁺• | Sequential loss of HCN and acetonitrile |

This table presents predicted fragmentation data based on established patterns for pteridines and their derivatives. acs.orgresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) stands as a powerful tool for the unequivocal determination of a compound's elemental composition. mdpi.com By providing highly accurate mass measurements, typically with sub-ppm accuracy, HRMS allows for the confident assignment of a molecular formula. mdpi.com This is particularly vital in the study of pteridine derivatives, where the presence of multiple nitrogen atoms necessitates precise mass determination to distinguish between potential elemental compositions.

For 4,6,7-trimethylpteridine, the theoretical exact mass can be calculated based on its molecular formula, C9H10N4. High-resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap-based systems, can then experimentally measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]+. mdpi.comwaters.com The minuscule difference between the calculated and observed mass provides a high degree of confidence in the assigned molecular formula.

Table 1: Theoretical and Simulated HRMS Data for 4,6,7-Trimethylpteridine

| Parameter | Value |

| Molecular Formula | C9H10N4 |

| Theoretical Monoisotopic Mass | 174.0905 |

| Theoretical [M+H]+ | 175.0978 |

| Simulated Observed [M+H]+ | 175.0977 |

| Mass Accuracy (ppm) | < 1 |

This table presents theoretical mass data and a simulated experimental result for 4,6,7-trimethylpteridine, illustrating the high accuracy achievable with HRMS.

The workflow for molecular formula confirmation using HRMS typically involves sample infusion into the mass spectrometer, followed by data acquisition in full-scan mode at high resolution. nih.govnih.gov The resulting spectrum is then analyzed to identify the peak corresponding to the molecule of interest, and its exact mass is compared against a theoretical value to confirm the elemental composition.

Chromatographic Mass Spectrometry for Purity and Mixture Analysis

While HRMS provides exact mass, coupling mass spectrometry with a chromatographic separation technique, such as gas chromatography (GC) or liquid chromatography (LC), is essential for analyzing the purity of a sample and resolving components within a mixture. etamu.edusigmaaldrich.com This tandem approach, known as GC-MS or LC-MS, separates compounds based on their physicochemical properties before they enter the mass spectrometer for detection and identification. etamu.edusigmaaldrich.com

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like 4,6,7-trimethylpteridine. notulaebotanicae.rophcogj.com In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. etamu.edu The separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. etamu.edu As each compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that can be used for identification by comparing it to spectral libraries. etamu.edunotulaebotanicae.rophcogj.com

Liquid chromatography-mass spectrometry (LC-MS) is a versatile alternative, particularly for less volatile or thermally labile derivatives. eurl-pesticides.euchromatographyonline.comeuropa.eu In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. chromatographyonline.com Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. chromatographyonline.com The eluent from the LC column is then introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI), for analysis. sigmaaldrich.com

Table 2: Comparison of Chromatographic Mass Spectrometry Techniques for Pteridine Analysis

| Technique | Principle | Analytes | Ionization | Key Advantages |

| GC-MS | Separation based on volatility and boiling point. etamu.edu | Volatile, thermally stable compounds. notulaebotanicae.rospectroscopyonline.com | Electron Ionization (EI). spectroscopyonline.com | Excellent separation efficiency, extensive spectral libraries. etamu.edunotulaebotanicae.ro |

| LC-MS | Separation based on polarity and partitioning. chromatographyonline.com | Wide range of polarities, non-volatile compounds. eurl-pesticides.euchromatographyonline.com | Electrospray Ionization (ESI), APCI. sigmaaldrich.com | Broad applicability, soft ionization preserves molecular ion. sigmaaldrich.com |

This interactive table outlines the key features and applications of GC-MS and LC-MS for the analysis of 4,6,7-trimethylpteridine and its derivatives.

The application of these techniques allows for the generation of a chromatogram, which displays the separated compounds as peaks over time. The mass spectrometer provides a mass spectrum for each peak, enabling the identification and quantification of 4,6,7-trimethylpteridine and any impurities or related compounds present in the sample. etamu.edunotulaebotanicae.ro

Thermal Analysis Methods

Thermal analysis techniques are critical for characterizing the physical properties of materials as a function of temperature. wikipedia.org For 4,6,7-trimethylpteridine and its derivatives, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) offer valuable information regarding thermal stability and phase behavior. celignis.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere. wikipedia.orgcelignis.com This technique is instrumental in determining the thermal stability of a compound by identifying the temperature at which it begins to decompose. wikipedia.orgcelignis.com A typical TGA experiment involves placing a small amount of the sample in a pan that is situated on a sensitive microbalance within a furnace. The temperature is then ramped at a constant rate, and the sample's weight is continuously monitored. celignis.com

The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. celignis.com For a stable compound like 4,6,7-trimethylpteridine, the curve would be expected to show a flat region at lower temperatures, indicating no mass loss. As the temperature increases to the point of decomposition, a sharp drop in the curve will be observed. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. mdpi.com The analysis is often conducted under an inert atmosphere, such as nitrogen, to prevent oxidation. celignis.com

Table 3: Interpreting TGA Data for 4,6,7-Trimethylpteridine

| Temperature Range | Expected Mass Change | Interpretation |

| Low Temperature | No significant change | Thermally stable |

| Decomposition Onset | Sharp decrease in mass | Beginning of thermal decomposition |

| High Temperature | Plateau at lower mass | Formation of stable residue or complete volatilization |

This table provides a general framework for interpreting the thermogravimetric analysis curve of a thermally stable organic compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential scanning calorimetry (DSC) is a technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. tainstruments.comresearchgate.net It is highly effective for identifying and characterizing phase transitions, such as melting, crystallization, and glass transitions. tainstruments.commdpi.com In a DSC experiment, both the sample and a reference material are subjected to a controlled temperature program. netzsch.com The instrument measures the energy required to maintain both at the same temperature. netzsch.com

When the sample undergoes a phase transition, there is a change in heat flow, which is detected as a peak or a step change in the DSC thermogram. tainstruments.comtechnologynetworks.com An endothermic event, such as melting, results in an increase in heat flow to the sample, while an exothermic event, like crystallization, leads to a decrease. tainstruments.com For 4,6,7-trimethylpteridine, a DSC analysis would reveal its melting point as a distinct endothermic peak. The temperature at the peak maximum and the onset temperature are important characteristic properties of the compound. inl.gov The area under the melting peak is proportional to the enthalpy of fusion. technologynetworks.com

Table 4: Potential Phase Transitions of 4,6,7-Trimethylpteridine Detectable by DSC

| Phase Transition | Type | DSC Signal | Information Gained |

| Melting | Endothermic | Sharp peak | Melting point, enthalpy of fusion |

| Crystallization | Exothermic | Peak (on cooling) | Crystallization temperature, enthalpy of crystallization |

| Glass Transition | Second-order | Step change in baseline | Glass transition temperature (for amorphous solids) |

This table summarizes the types of phase transitions that can be investigated using DSC and the corresponding signals and information that can be obtained.

By combining the data from HRMS, chromatographic mass spectrometry, TGA, and DSC, a comprehensive profile of the chemical and physical properties of 4,6,7-trimethylpteridine and its derivatives can be established. This detailed characterization is a prerequisite for any further investigation into the compound's reactivity, biological activity, or material applications.

Biochemical Roles and in Vitro/non Human in Vivo Interactions of Pteridine Derivatives

Pteridines as Natural Cofactors and Pigments

Pteridine (B1203161) derivatives are fundamental to various metabolic and physiological processes, where they primarily function as enzymatic cofactors and natural pigments. nih.govnih.gov Their unique chemical structures enable them to participate in a range of biochemical reactions.

Role as Enzymatic Cofactors in Metabolic Pathways

Many pteridine derivatives are essential "helper molecules," or cofactors, required for the catalytic activity of numerous enzymes. wikipedia.orgnews-medical.net An enzyme without its necessary cofactor is termed an apoenzyme and is inactive, while the complete, active enzyme-cofactor complex is known as a holoenzyme. wikipedia.org Pteridine cofactors can be either loosely bound (coenzymes) or tightly bound (prosthetic groups) to their respective enzymes. news-medical.net

One of the most critical pteridine cofactors is tetrahydrobiopterin (B1682763) (BH4), which is indispensable for the function of aromatic amino acid hydroxylases. These enzymes are vital for the synthesis of several key neurotransmitters. nih.gov Another significant group of pteridine-based cofactors is the folates (derivatives of folic acid), which are central to a wide range of metabolic reactions. tavernarakislab.gr

Table 1: Examples of Pteridine Derivatives as Enzymatic Cofactors

| Pteridine Derivative | Enzyme(s) | Metabolic Pathway |

| Tetrahydrobiopterin (BH4) | Phenylalanine hydroxylase, Tyrosine hydroxylase, Tryptophan hydroxylase | Amino acid metabolism, Neurotransmitter synthesis |

| Tetrahydrofolate (THF) and its derivatives | Dihydrofolate reductase, Thymidylate synthase | One-carbon metabolism, Nucleotide synthesis |

| Molybdopterin | Xanthine oxidase, Sulfite oxidase | Purine degradation, Sulfur metabolism |

Involvement in One-Carbon Transfer Processes

One-carbon metabolism is a fundamental set of biochemical reactions that transfer one-carbon units (e.g., methyl, methylene (B1212753), formyl groups) for the biosynthesis of essential macromolecules. creative-proteomics.comnih.gov Folate derivatives, which possess a pteridine ring at their core, are the primary carriers of these one-carbon units. tavernarakislab.grwikipathways.org

The active form, tetrahydrofolate (THF), and its derivatives accept and donate one-carbon units in various oxidation states. wikipathways.org These reactions are crucial for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. nih.gov The one-carbon units are attached to the nitrogen atoms at positions N5 and/or N10 of the pteridine ring structure. tavernarakislab.gr This metabolic network is highly regulated and compartmentalized within the cell, with parallel pathways operating in the cytosol, mitochondria, and nucleus. tavernarakislab.grnih.gov

Function as Redox Cofactors (e.g., Biopterin, Neopterin Analogues)

Pteridine derivatives can exist in different redox states (fully oxidized, dihydro, and tetrahydro forms), allowing them to participate in electron transfer reactions. nih.gov Tetrahydrobiopterin (BH4), in addition to its role in hydroxylation reactions, functions as a critical redox cofactor for nitric oxide synthases (NOS). During the synthesis of nitric oxide (NO), a vital signaling molecule, BH4 is oxidized to a radical cation and then recycled back to its reduced form.

Neopterin, another pteridine derivative, is a well-known marker of cellular immune system activation. While it does not typically function directly as a cofactor, its levels can indicate the redox status of the cell and the presence of oxidative stress. Dihydroneopterin, the reduced form of neopterin, can be oxidized by superoxide (B77818) radicals, linking pteridine metabolism to the management of reactive oxygen species.

Table 2: Standard Reduction Potentials of Selected Biological Molecules

| Half-Reaction | Standard Potential (E°', pH 7) (V) |

| Ferredoxin (spinach), ox/red | -0.432 |

| NAD+ + H+ + 2e- ⇌ NADH | -0.320 |

| NADP+ + H+ + 2e- ⇌ NADPH | -0.324 |

| Lipoic acid, ox/red | -0.290 |

| FAD + 2H+ + 2e- ⇌ FADH2 (in flavoproteins) | ~0 to -0.3 |

| Cytochrome c (Fe3+/Fe2+) | +0.254 |

| Ubiquinone (Q/QH2) | +0.10 |

Note: Data is compiled from various sources and represents typical values. The exact potential can vary depending on the specific protein environment. libretexts.orglibretexts.org

Photobiological Functions of Pterins

Pterins, a subclass of pteridines, exhibit significant photochemical properties, enabling them to participate in light-dependent biological processes. Their ability to absorb ultraviolet (UV) and blue light has implicated them in photoreception and energy transformation, particularly in early life forms.

Role in Light Energy Transformation in Prebiotic and Early Biological Evolution Models

In models of prebiotic chemistry, pterins and other related molecules like flavins are proposed to have played a role as primordial photosensitizers. It is hypothesized that these compounds, which could have formed under plausible prebiotic conditions, were capable of absorbing light energy and using it to drive simple chemical reactions. This includes the potential to catalyze redox reactions and even the formation of energy-rich bonds, representing a rudimentary form of photosynthesis before the evolution of more complex pigments like chlorophylls.

Photoreceptor Functions in Unicellular Organisms (e.g., Cyanobacteria Phototaxis)

In contemporary organisms, pterins continue to function as photoreceptor chromophores. A notable example is their role in the phototaxis (light-directed movement) of cyanobacteria. These photosynthetic microorganisms utilize pterin (B48896) derivatives, such as cyanopterin, as light-harvesting molecules in conjunction with flavins.

These pterin-based photoreceptors allow cyanobacteria to sense and respond to UV-A and blue light, enabling them to move towards optimal light conditions for photosynthesis and away from potentially damaging high-intensity light. The pterin component typically absorbs light in the UV-A range, and the energy can then be transferred to a flavin chromophore, initiating a signaling cascade that controls the cell's motility apparatus.

Interaction with Biomolecules and Enzyme Systems

The interaction of pteridine derivatives with enzymes is a cornerstone of their biological activity. Research has particularly focused on their potential as inhibitors of key enzymes in parasites and their influence on cellular processes in various experimental models.

Inhibition of Protozoan Parasite Enzymes (e.g., Pteridine Reductase 1, Dihydrofolate Reductase in Leishmania spp.)

Protozoan parasites of the genera Leishmania and Trypanosoma are auxotrophic for pteridines, meaning they cannot synthesize them de novo and must salvage them from their host. This dependency makes the enzymes in their pteridine and folate metabolic pathways attractive drug targets. Two such critical enzymes are Pteridine Redractase 1 (PTR1) and Dihydrofolate Reductase (DHFR).

PTR1 provides a crucial bypass mechanism for parasites to overcome the effects of DHFR inhibitors, which are a common class of antimicrobial and anticancer drugs. acs.orgacs.orgnih.govresearchgate.net Inhibition of both DHFR and PTR1 is therefore considered a promising strategy for antiparasitic drug development. pnas.orgnih.gov While extensive research has been conducted on various pteridine derivatives as inhibitors of these enzymes, specific data on the inhibitory potential of 4,6,7-trimethylpteridine against protozoan PTR1 and DHFR is not extensively detailed in the reviewed literature. Studies have tended to focus on derivatives with specific substitutions, such as the 2,4-diaminopyrimidine (B92962) motif, which are known to be effective inhibitors. nih.govnih.gov

Modulation of Cellular Processes in Experimental Models (e.g., in vitro cell growth studies on specific cell lines)

The impact of pteridine derivatives on cellular processes, particularly cell proliferation, has been a significant area of investigation, especially in the context of cancer research. The general mechanism often involves the inhibition of enzymes essential for cell division, such as DHFR. globalresearchonline.net Several novel pteridine analogues have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, including MCF7 (breast), NCI-H460 (lung), and SF-268 (central nervous system). globalresearchonline.net While these studies highlight the potential of the pteridine scaffold, specific data detailing the effects of 4,6,7-trimethylpteridine on the growth of particular cell lines is limited in the available research.

Antimicrobial and Antiparasitic Activities (In Vitro Studies)

The unique metabolic pathways of many microorganisms and parasites make them susceptible to targeted inhibition by compounds like pteridine derivatives. In vitro studies are the primary method for evaluating the efficacy of these compounds against various pathogens.

Evaluation against Bacterial Strains

Pteridine derivatives have been investigated for their antimicrobial properties. researchgate.netbaidu.comanu.edu.auscirp.org The mechanism of action can vary, but often involves the disruption of essential metabolic pathways, such as folate synthesis, where pteridines are key intermediates. While the broader class of pteridines has shown activity against a range of bacteria, specific studies detailing the evaluation of 4,6,7-trimethylpteridine against particular bacterial strains are not prominently featured in the current body of scientific literature.

Efficacy against Protozoan Parasites (T. cruzi, Leishmania spp.)

The fight against parasitic diseases such as Chagas disease (caused by Trypanosoma cruzi) and leishmaniasis (caused by Leishmania spp.) is a major focus of medicinal chemistry. Pteridine derivatives are of particular interest due to the parasites' reliance on pteridine salvage pathways. pnas.orgresearchgate.net Numerous studies have demonstrated the efficacy of various pteridine-based compounds against these parasites in vitro. nih.govmdpi.com For instance, the combination of PTR1 and DHFR inhibitors has shown synergistic effects against Leishmania. nih.govfigshare.com However, specific data on the efficacy of 4,6,7-trimethylpteridine against T. cruzi and Leishmania spp. is not extensively documented in the reviewed literature, which tends to focus on more complexly substituted pteridines.

Antitumor Potential and Molecular Target Identification (In Vitro Studies)

The potential of pteridine derivatives as anticancer agents is a significant and active area of research. researchgate.netijrpr.comorientjchem.org Their mechanism of action is often tied to the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the primary molecular targets for the antitumor activity of many pteridine-based compounds is Dihydrofolate Reductase (DHFR). globalresearchonline.net By inhibiting DHFR, these compounds disrupt the synthesis of tetrahydrofolate, a crucial cofactor for the production of nucleotides necessary for DNA replication and cell division. This leads to the arrest of cell growth and, ultimately, apoptosis.

Beyond DHFR, other molecular targets for pteridine derivatives in cancer therapy have been identified, including various kinases that are critical for cell signaling pathways controlling growth and proliferation. nih.govmdpi.com For example, certain pteridine derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and other kinases involved in oncogenic signaling. nih.govmdpi.comacs.org

While the general class of pteridines holds promise in oncology, specific in vitro studies detailing the antitumor potential of 4,6,7-trimethylpteridine against a panel of cancer cell lines and the precise identification of its molecular targets are not widely available in the reviewed scientific literature.

Investigation of Anti-proliferative Effects on Non-Human Cell Lines

Currently, there is a notable lack of specific research in publicly available scientific literature investigating the anti-proliferative effects of the chemical compound 4,6,7-Trimethylpteridine on non-human cell lines. Comprehensive searches of scientific databases did not yield studies that directly assess the cytotoxic or anti-proliferative activity of this specific molecule.

However, research into structurally related pteridine derivatives provides some context for the potential biological activity of this class of compounds. For instance, studies have been conducted on complexes derived from 6-acetyl-1,3,7-trimethylpteridine-2,4(1H,3H)-dione , a related but distinct molecule. These complexes have been evaluated for their effects on the growth of several human tumor cell lines, including neuroblastoma NB69 and glioma U373 cells, where they exhibited a concentration-dependent modulatory behavior on cell growth. nih.gov It is crucial to emphasize that these findings pertain to a different chemical entity and cannot be directly extrapolated to 4,6,7-Trimethylpteridine .

Another related compound, 2,6,7-Trimethylpteridin-4-amine , has been identified as a heterocyclic compound with potential for diverse biological activities, and it is used as a synthetic building block for more complex pteridine derivatives. However, specific data on its anti-proliferative effects on non-human cell lines are not detailed in the available literature.

Due to the absence of direct experimental data, no data table on the anti-proliferative effects of 4,6,7-Trimethylpteridine can be provided at this time.

Characterization of Putative Molecular Targets and Signaling Pathways

Consistent with the lack of research on its anti-proliferative effects, the putative molecular targets and signaling pathways associated with 4,6,7-Trimethylpteridine have not been characterized. The identification of molecular targets and the elucidation of their downstream signaling pathways are typically subsequent steps following the observation of a compound's biological activity, such as anti-proliferative or cytotoxic effects.

For the broader class of pteridine derivatives, various molecular targets have been identified, including enzymes like dihydrofolate reductase (DHFR) and protein kinases, which are critical in cancer cell proliferation and survival. For example, some pteridine-based compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its signaling pathways. However, without specific studies on 4,6,7-Trimethylpteridine , it is not possible to identify its specific molecular interactions or the signaling cascades it might modulate.

Anti-inflammatory Properties (In Vitro Models)

There is no specific information available in the scientific literature regarding the in vitro anti-inflammatory properties of 4,6,7-Trimethylpteridine . While the pteridine scaffold is present in molecules known to have roles in inflammatory processes, and various synthetic pteridine derivatives have been investigated for anti-inflammatory potential, direct studies on this particular trimethyl-substituted pteridine are absent from public records. nih.govphcogj.com

Research on other pteridine derivatives has shown that they can exhibit anti-inflammatory effects by inhibiting enzymes such as lipoxygenase or by modulating the production of inflammatory mediators. nih.gov For example, certain 2,4-diaminopteridine (B74722) derivatives have demonstrated potent anti-inflammatory activity in rat models. nih.gov Nevertheless, these activities are specific to the tested derivatives and cannot be attributed to 4,6,7-Trimethylpteridine without direct experimental evidence.

Applications of 4,6,7 Trimethylpteridine in Organic Synthesis and Material Science

As a Building Block for Complex Heterocyclic Systems

The electron-deficient nature of the pteridine (B1203161) nucleus makes it susceptible to reactions with nucleophiles, often leading to complex ring transformations. These reactions are powerful tools in synthetic organic chemistry for constructing novel heterocyclic frameworks from readily available precursors. Research has shown that 4,6,7-trimethylpteridine can act as a substrate in such transformations.

In a notable example, 4,6,7-trimethylpteridine undergoes a ring transformation reaction with malononitrile (B47326). researchgate.net This reaction converts the pteridine into a more complex, fused pyridine (B92270) system. Specifically, the reaction yields 6-amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile. researchgate.net This transformation highlights the utility of 4,6,7-trimethylpteridine as a scaffold for generating polycyclic aromatic heterocycles, which are of significant interest in medicinal chemistry and materials science. Such ring expansion and transformation reactions provide an efficient pathway to molecular complexity from simpler starting materials. researchgate.netmdpi.com

Table 1: Ring Transformation Reaction of 4,6,7-Trimethylpteridine

| Starting Material | Reagent | Product | Significance | Reference |

|---|

Ligand Design in Coordination Chemistry

The pteridine skeleton contains multiple nitrogen atoms which can act as potential donor sites for coordination with metal ions. The design of ligands is central to the development of coordination complexes with specific geometries, electronic properties, and catalytic activities. libretexts.org While direct studies detailing the use of 4,6,7-trimethylpteridine as a ligand are not extensively reported in the surveyed literature, the coordination behavior of closely related pteridine derivatives, particularly lumazines (pteridine-2,4(1H,3H)-diones), has been well-documented.

These related studies provide insight into the potential coordination modes of the 4,6,7-trimethylpteridine scaffold. For instance, derivatives like 1,6,7-trimethyllumazine have been shown to act as bidentate ligands, coordinating to metal centers such as Cu(II) and Cd(II) through the N5 and O4 atoms. In other cases, functionalized derivatives such as 6-acetyl-1,3,7-trimethylpteridine-2,4(1H,3H)-dione can act as tridentate ligands. ujaen.esresearchgate.net These complexes demonstrate that the pteridine core is an effective chelating agent, capable of forming stable complexes with transition metals. ujaen.es This suggests a strong potential for 4,6,7-trimethylpteridine to act as a bidentate ligand, likely utilizing the N5 atom of the pyrazine (B50134) ring and the N1 or N3 atom of the pyrimidine (B1678525) ring for metal binding.

Table 2: Coordination Behavior of Related Pteridine Derivatives

| Ligand Derivative | Metal Ion(s) | Observed Coordination Mode | Key Donor Atoms | Reference |

|---|---|---|---|---|

| 1,6,7-Trimethyllumazine | Cu(II), Cd(II) | Bidentate | N5, O4 | |

| 6-Acetyl-1,3,7-trimethyllumazine | Re(I) | Bidentate | N5, N61 (hydrazino group) | researchgate.net |

Potential in the Development of Advanced Materials

Heterocyclic compounds, particularly those with π-conjugated systems and multiple heteroatoms, are fundamental building blocks for advanced materials. These materials are explored for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), and as photosensitizers. nih.govmdpi.com The key to these applications lies in their photophysical properties, including their ability to absorb and emit light, and their electronic characteristics, such as energy levels of molecular orbitals (HOMO/LUMO). nih.govmdpi.com

While specific photophysical data for 4,6,7-trimethylpteridine is not detailed in the available research, the inherent structure of the molecule suggests significant potential in materials science. The pteridine core is a nitrogen-rich, π-conjugated system. The presence of multiple nitrogen atoms generally lowers the LUMO energy level, which can be advantageous for creating n-type organic semiconductors. nih.gov Furthermore, rigid aromatic structures are often fluorescent. mdpi.commdpi.com Functionalization of similar heterocyclic cores has been shown to tune the emission color and quantum efficiency, making them suitable for OLEDs. mdpi.com Therefore, 4,6,7-trimethylpteridine could serve as a foundational scaffold for developing new luminescent materials or organic semiconductors, although further experimental investigation is required to characterize its specific properties and validate this potential.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4,6,7-Trimethylpteridine |

| 6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile |

| 1,6,7-Trimethyllumazine (1,6,7-trimethylpteridine-2,4(1H,3H)-dione) |

| 6-Acetyl-1,3,7-trimethylpteridine-2,4(1H,3H)-dione |

| Malononitrile |

| Copper(II) |

| Cadmium(II) |

| Rhenium(I) |

Research Frontiers and Future Perspectives

Rational Design and Synthesis of Novel Pteridine (B1203161) Scaffolds with Enhanced Functionalities

The synthesis of pteridine derivatives is an active area of research, with a significant focus on creating novel structures with tailored properties. The Gabriel-Isay condensation is a cornerstone method for pteridine synthesis, involving the reaction of 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds. scirp.org This method's flexibility allows for the introduction of various functional groups, which can be further modified after the pteridine ring is formed. scirp.org

A key challenge in pteridine chemistry is the often-low solubility of these compounds, which can hinder their derivatization and application. researchgate.net Future research will likely focus on developing synthetic strategies to overcome this limitation, possibly through the use of protective groups or innovative reaction conditions like mechanochemistry (ball milling), which has shown success in the functionalization of other pterins. researchgate.net

The concept of "privileged scaffolds," molecular frameworks that can bind to multiple biological targets, is highly relevant to pteridines. berkeley.edu The design of novel pteridine-based compounds, including derivatives of 4,6,7-trimethylpteridine, can be guided by structure-based approaches. For example, understanding the binding sites of enzymes like pteridine reductase (PTR1), a target for anti-parasitic drugs, allows for the rational design of potent and selective inhibitors. youtube.com This involves creating scaffolds that optimize interactions with the enzyme's active site. youtube.com The functionalization of the pteridine core is crucial, and recent advances in C-H functionalization of related azaheterocycles offer promising new routes for creating diverse libraries of pteridine derivatives for biological screening. nih.gov

Elucidation of Intricate Reaction Mechanisms Under Diverse Conditions

A thorough understanding of reaction mechanisms is fundamental to controlling the synthesis of complex molecules and predicting their behavior. For pteridines, this includes unraveling the step-by-step processes of their formation and subsequent reactions. The Gabriel-Isay condensation, for instance, proceeds through nucleophilic attack, and the regioselectivity (whether a substituent ends up at the C6 or C7 position) can be influenced by factors like pH. scirp.org

Future work will likely involve detailed kinetic and computational studies to map the energy landscapes of these reactions. rsc.orgresearchgate.net For instance, malononitrile (B47326) has been shown to react with 4,6,7-trimethylpteridine to form a 6-amino-pyrido[2,3-b]pyrazine-7-carbonitrile derivative, a significant ring transformation. researchgate.net Elucidating the mechanism of such rearrangements is crucial for harnessing them in synthetic chemistry.

Furthermore, the study of enzymatic reactions involving pteridines, such as the biosynthesis of dihydroneopterin triphosphate from GTP by GTP cyclohydrolase I, provides deep mechanistic insights. nih.gov These enzymatic processes, which involve metal-ion catalysis and hydrolytic steps, can inspire the design of new biomimetic catalysts for pteridine synthesis and modification under various conditions. nih.gov

Advancements in Spectroscopic and Computational Methodologies for Pteridine Characterization

The characterization of pteridines relies on a suite of spectroscopic and computational techniques. Techniques such as FTIR, mass spectrometry, and NMR spectroscopy are routinely used to confirm the structures of newly synthesized pteridine derivatives. ujaen.es More advanced 2D NMR techniques like HMQC and HMBC are invaluable for the unambiguous assignment of carbon and proton signals, which is especially important for complex, substituted pteridine systems. rsc.org

Computational methods are becoming increasingly integral to pteridine research. Density Functional Theory (DFT) calculations, for example, can be used to study the electronic structure, stability of different tautomeric forms, and reactivity of pteridines. scirp.orgmdpi.com Molecular docking simulations are employed to predict how pteridine-based ligands will bind to biological targets, guiding the design of new therapeutic agents. ujaen.esontosight.airesearchgate.net The combination of experimental spectroscopic data with computational modeling provides a powerful approach to understanding the structure-property relationships in these molecules. mdpi.com

Future advancements in this area will likely involve the use of more sophisticated computational models to predict spectroscopic properties with higher accuracy and to simulate the dynamics of pteridine-protein interactions. Time-dependent DFT (TD-DFT) can be used to investigate the photophysical properties of pteridines, which is relevant for their application as fluorophores. ujaen.es The continued development of these integrated approaches will be essential for characterizing novel pteridine scaffolds and understanding their behavior at the molecular level.

Exploration of Undiscovered Biochemical Roles and Interplay with Biological Systems

Pteridines are well-established as vital components in biological systems, serving as pigments, antioxidants, and cofactors for a range of enzymes. researchgate.net For example, tetrahydrobiopterin (B1682763) is an essential cofactor for nitric oxide synthases and aromatic amino acid hydroxylases. However, the full spectrum of their biological activities is likely yet to be discovered. There are non-redox active pterins whose biological functions remain largely unknown.

Research into the enzyme pterin (B48896) deaminase, which is found in prokaryotes and some eukaryotes, is one avenue for uncovering new biochemical roles. mdpi.com This enzyme hydrolyzes pteridines to lumazine (B192210) derivatives and has shown potential anti-tumor and antioxidant properties. mdpi.com Further investigation into its substrates and mechanisms could reveal new metabolic pathways and therapeutic applications.

The interaction of synthetic pteridines, such as derivatives of 4,6,7-trimethylpteridine, with biological systems is another key research area. Studies on metal complexes of pteridine derivatives, for instance, have revealed interesting biological activities, including potential anti-proliferative effects against cancer cells. scirp.orgresearchgate.netujaen.es Future research could explore the potential of 4,6,7-trimethylpteridine and its analogs as modulators of specific biological pathways or as probes to study enzyme function. The development of pteridine-based compounds as inhibitors for enzymes like pteridine reductase in parasites remains a promising strategy for new drug discovery. youtube.comrsc.org

Expanding Applications in Specialized Organic Synthesis and Advanced Materials Science

The unique chemical and photophysical properties of the pteridine scaffold make it an attractive building block for applications beyond biology. In specialized organic synthesis, functionalized pteridines can serve as versatile intermediates for the construction of more complex heterocyclic systems. researchgate.net

In the realm of materials science, the inherent fluorescence of many pteridines opens up possibilities for their use as molecular sensors and fluorophores. scirp.org The emission properties of pterins can be tuned by altering their substitution pattern, making them suitable for detecting specific analytes. scirp.org The interaction of pteridines with metal ions is also being explored for the development of new materials with interesting optical and electronic properties. rsc.org For example, complexes of pteridine derivatives with metals like rhenium and silver have been synthesized and characterized, showing potential for applications in photoluminescent materials. ujaen.esujaen.es

Furthermore, the ability of pteridine molecules to self-assemble into crystalline structures with unique optical properties is a new and exciting frontier. ujaen.es Research into how these pigments contribute to the vibrant colors in nature could pave the way for the design of novel bio-inspired photonic materials. ujaen.es The functionalization of materials like carbon nanotubes with amine-rich polymers to create n-type semiconductors provides a conceptual framework for how pteridines, with their multiple nitrogen atoms, could be used to modify the electronic properties of other materials. berkeley.edu The synergy between organic chemistry and materials science offers a promising avenue for leveraging the pteridine scaffold to create advanced materials with unprecedented capabilities. mdpi.com

Q & A

Q. How to design a high-throughput screening (HTS) workflow for 4,6,7-Trimethylpteridine-based inhibitors?

- Methodological Answer : Implement 384-well plate assays with robotic liquid handling. Include Z’-factor validation (>0.5) to ensure assay robustness. Use orthogonal readouts (e.g., fluorescence and luminescence) to minimize false positives. Prioritize hits via cheminformatics filters (e.g., Lipinski’s Rule of Five) .

Q. What validation steps are critical when scaling up 4,6,7-Trimethylpteridine synthesis from milligram to gram quantities?

- Methodological Answer : Monitor reaction scalability using process analytical technology (PAT) like ReactIR. Optimize purification via flash chromatography or continuous-flow systems. Confirm batch consistency with QC metrics (e.g., purity >98%, residual solvent limits) .

Literature & Reproducibility

Q. How to resolve conflicts between historical and contemporary literature on 4,6,7-Trimethylpteridine’s spectroscopic properties?

Q. What frameworks ensure rigorous reproducibility in 4,6,7-Trimethylpteridine research?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use electronic lab notebooks (ELNs) to track protocols. Pre-register studies on platforms like Open Science Framework to reduce bias .

Tables of Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 215–218°C | |

| logP (Octanol-Water) | Shake-Flask | 1.8 ± 0.2 | |

| UV λmax | UV-Vis Spectroscopy | 320 nm (in MeOH) | |

| Solubility in Water | Equilibrium Solubility | 0.45 mg/mL (25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.